molecular formula C10H18O B6355133 1-Cyclopropyl-3-heptanone CAS No. 1504200-25-2

1-Cyclopropyl-3-heptanone

Cat. No.: B6355133
CAS No.: 1504200-25-2
M. Wt: 154.25 g/mol
InChI Key: VQUHHNXSKBAOJN-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-heptanone is an organic compound belonging to the class of ketones. It features a cyclopropyl group attached to the third carbon of a heptanone chain. This compound is notable for its unique structure, which combines the strained ring of cyclopropane with the linear heptanone chain, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-heptanone can be synthesized through various methods. One common approach involves the cyclopropanation of an appropriate alkene using carbenes or carbenoids. For instance, the reaction of an alkene with dichlorocarbene, generated in situ from chloroform and a strong base like potassium hydroxide, can yield cyclopropyl derivatives . Another method involves the use of transition-metal-catalyzed reactions to introduce the cyclopropyl group onto the heptanone backbone .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions using efficient catalytic systems. These methods are designed to maximize yield and minimize by-products, ensuring the process is both cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-3-heptanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

1-Cyclopropyl-3-heptanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Cyclopropyl-3-heptanone exerts its effects involves interactions with various molecular targets. The cyclopropyl group, due to its ring strain, can participate in unique chemical reactions that are not typical for other alkyl groups. This strain can influence the reactivity of the compound, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

    Cyclopropylmethanol: Similar in structure but with an alcohol group instead of a ketone.

    Cyclopropylacetone: Features a cyclopropyl group attached to an acetone backbone.

    Cyclopropylcarbinol: Another compound with a cyclopropyl group, but with a different functional group.

Uniqueness: 1-Cyclopropyl-3-heptanone is unique due to its combination of a cyclopropyl ring and a heptanone chain, which imparts distinct chemical properties and reactivity. This makes it particularly useful in synthetic applications where both ring strain and ketone functionality are desirable .

Properties

IUPAC Name

1-cyclopropylheptan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-2-3-4-10(11)8-7-9-5-6-9/h9H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUHHNXSKBAOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)CCC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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